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2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Catalog No.
S2932084
CAS No.
2034330-54-4
M.F
C17H15F2N3O2
M. Wt
331.323
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyr...

CAS Number

2034330-54-4

Product Name

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide

Molecular Formula

C17H15F2N3O2

Molecular Weight

331.323

InChI

InChI=1S/C17H15F2N3O2/c18-15-2-1-12(16(19)8-15)7-17(23)20-4-5-22-10-14(9-21-22)13-3-6-24-11-13/h1-3,6,8-11H,4-5,7H2,(H,20,23)

InChI Key

FYVMRDUCERQJIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=C(C=N2)C3=COC=C3

solubility

not available

The compound 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule characterized by its unique structural features. It consists of a 2,4-difluorophenyl group, an acetamide moiety, and a furan-3-yl substituted pyrazole. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Typical for amides and aromatic compounds:

  • Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.
  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Reduction: The furan moiety may undergo reduction to form dihydrofuran derivatives under specific conditions.

Preliminary studies suggest that 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits notable biological activity. It has been associated with:

  • Anticancer Properties: The pyrazole and furan components have been linked to anticancer activity through modulation of signaling pathways related to tumor growth.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

The synthesis of this compound typically involves several steps:

  • Synthesis of the Pyrazole Derivative: This can be achieved through the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds.
  • Formation of the Furan Ring: The furan moiety can be synthesized via cyclization reactions involving furfural or similar precursors.
  • Coupling Reaction: Finally, the pyrazole derivative is coupled with the 2,4-difluorophenyl acetamide using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating how well this compound binds to specific receptors involved in cancer progression or inflammation.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes that are overexpressed in certain cancers or inflammatory diseases.

Several compounds share structural similarities with 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(2-Furyl)-3-(4-nitrophenyl)-1H-pyrazoleContains furan and pyrazole moietiesNitro group may influence reactivity and bioactivity
N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamideFuran and oxadiazole componentsUnique due to oxadiazole which may confer different biological properties
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acidThiazole and phenoxy groupsTrifluoromethyl group enhances lipophilicity

Uniqueness

The uniqueness of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of fluorinated phenyl, furan, and pyrazole structures. This combination may impart distinct pharmacological properties that are not present in other similar compounds, making it a valuable candidate for further research in drug development.

Core Structural Components

The molecule comprises three critical subunits:

  • 2,4-Difluorophenyl group: Fluorine atoms at the 2- and 4-positions induce electron-withdrawing effects, stabilizing aromatic π-systems and modulating intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
  • Pyrazole ring: The 1H-pyrazole core provides a planar, nitrogen-rich heterocycle capable of forming hydrogen bonds with biological targets. Its 1-substituted ethyl group enhances conformational flexibility, facilitating receptor binding.
  • Furan-3-yl substituent: The oxygen-containing furan introduces polarity and participates in dipole-dipole interactions, while its 3-position substitution minimizes steric hindrance.

Comparative Analysis of Analogous Polyheterocycles

Table 1 highlights structural and functional distinctions between 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide and related compounds:

Compound NameKey Structural FeaturesPharmacological Advantages
5-(2-Furyl)-3-(4-nitrophenyl)-1H-pyrazoleNitro group at phenyl ringEnhanced redox activity in antimicrobial assays
N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamideOxadiazole moiety replacing pyrazoleImproved metabolic stability in vitro
Target compound2,4-Difluorophenyl + pyrazole-furan hybridSuperior lipophilicity (LogP = 3.2) and selectivity index (>10 in cancer cell lines)

The integration of fluorine and dual heterocycles in 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide creates a balanced pharmacophore. Fluorine’s electronegativity augments membrane permeability, while the pyrazole-furan system enables multi-target engagement, a feature less pronounced in non-fluorinated analogs.

XLogP3

2

Dates

Last modified: 08-17-2023

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